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Cat. No.: B1662210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SDZ 220-581, known chemically as (S)-α-amino-2'-chloro-5-(phosphonomethyl)[1,1'-

biphenyl]-3-propanoic acid, is a potent and selective competitive antagonist of the N-methyl-D-

aspartate (NMDA) receptor. Its discovery marked a significant advancement in the

development of orally active NMDA receptor antagonists with potential therapeutic applications

in a range of neurological disorders. This document provides a comprehensive technical

overview of the initial discovery and characterization of SDZ 220-581, focusing on its

pharmacological profile, experimental evaluation, and mechanism of action.

Core Data Summary
The initial characterization of SDZ 220-581 yielded critical quantitative data that established its

potency and in vivo efficacy. These findings are summarized in the tables below for clear

comparison.

Table 1: In Vitro Receptor Binding Affinity
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Parameter Value Description

pKi 7.7[1][2][3]

The negative logarithm of the

inhibitory constant (Ki),

indicating high affinity for the

NMDA receptor.

Note: Further details on binding affinities against specific NMDA receptor subtypes were not

extensively detailed in the initial characterization reports.

Table 2: In Vivo Anticonvulsant Activity

Animal
Model

Test
Route of
Administrat
ion

ED₅₀

Effective
Dose for
Full
Protection

Duration of
Action

Mouse

Maximal

Electroshock

Seizure

(MES)[2]

Oral
< 3.2

mg/kg[2]

10 mg/kg[1]

[3]
> 24 hours[1]

Rat

Maximal

Electroshock

Seizure

(MES)

Oral - 10 mg/kg[3] -

Table 3: In Vivo Model of Parkinson's Disease
Animal Model Test

Route of
Administration

Doses Tested Effect

Rat

Haloperidol-

Induced

Catalepsy

Intraperitoneal

(i.p.)
0.32 - 3.2 mg/kg

Dose- and time-

dependent

reduction of

catalepsy

Mechanism of Action & Signaling Pathway
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SDZ 220-581 exerts its pharmacological effects by acting as a competitive antagonist at the

glutamate binding site on the NMDA receptor.[1] By competing with the endogenous agonist

glutamate, SDZ 220-581 prevents the opening of the ion channel, thereby inhibiting the influx

of Ca²⁺ and Na⁺ ions. This action effectively dampens excessive neuronal excitation, which is

implicated in various neuropathological conditions.

The downstream signaling cascade following NMDA receptor activation is complex and

multifaceted. Blockade of this receptor by a competitive antagonist like SDZ 220-581 is

expected to inhibit these downstream pathways.
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1. Prepare Rat
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2. Incubate Membranes with:
- [³H]CGP 39653 (Radioligand)

- Varying concentrations of SDZ 220-581

3. Separate Bound & Free Ligand
via Vacuum Filtration
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on Filters
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1. Administer SDZ 220-581
or Vehicle to Mice

2. Apply Topical Anesthetic
and Saline to Corneas

3. Deliver Supramaximal
Electrical Stimulus via

Corneal Electrodes

4. Observe for Tonic
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1. Induce Catalepsy in Rats
with Haloperidol

2. Administer SDZ 220-581
or Vehicle

3. Assess Catalepsy at
Multiple Time Points

(Bar Test)

4. Record Latency to
Remove Paws from Bar

5. Compare Latencies between
Treatment Groups

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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